molecular formula C12H11N3O B12899727 Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime

Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime

Cat. No.: B12899727
M. Wt: 213.23 g/mol
InChI Key: IGCIKZUNVDSTRQ-RSSMCMFDSA-N
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Description

Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom via a double bond. This particular compound is notable for its unique structure, which includes a phenylpyrazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime can be synthesized through the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the oxime. Common bases used in this reaction include calcium oxide (CaO) and sodium hydroxide (NaOH) .

Industrial Production Methods

In an industrial setting, the synthesis of acetaldehyde oxime often employs catalysts such as Titanium Silicalite-1 (TS-1) and hydrogen peroxide (H₂O₂). . This process is efficient and environmentally friendly, producing water as the only byproduct.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetaldehyde O-(3-phenylpyrazin-2-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde O-(3-phenylpyrazin-2-yl) oxime is unique due to the presence of the phenylpyrazine group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

(E)-N-(3-phenylpyrazin-2-yl)oxyethanimine

InChI

InChI=1S/C12H11N3O/c1-2-15-16-12-11(13-8-9-14-12)10-6-4-3-5-7-10/h2-9H,1H3/b15-2+

InChI Key

IGCIKZUNVDSTRQ-RSSMCMFDSA-N

Isomeric SMILES

C/C=N/OC1=NC=CN=C1C2=CC=CC=C2

Canonical SMILES

CC=NOC1=NC=CN=C1C2=CC=CC=C2

Origin of Product

United States

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